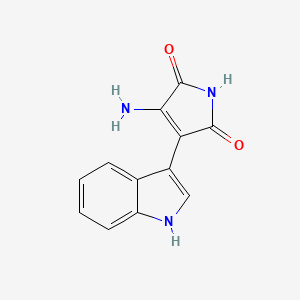

3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

Description

3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features both indole and pyrrole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, contributes to its diverse chemical reactivity and biological properties.

Properties

IUPAC Name |

3-amino-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-10-9(11(16)15-12(10)17)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H,(H3,13,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJWIMKSTXVCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of indole derivatives with maleimide compounds. One common method involves the regioselective amination of 3-bromoindolylmaleimide with amines . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like lutidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitro compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Cancer Therapy

One of the most promising applications of 3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is in oncology. Research has demonstrated its ability to modulate apoptosis pathways, making it a candidate for anticancer drug development.

Case Studies

- Study on Breast Cancer : In vitro studies indicated that this compound induces apoptosis in breast cancer cell lines by disrupting mitochondrial membrane potential and activating caspase cascades .

- Lung Cancer Models : Animal studies have shown that treatment with this compound results in significant tumor regression in xenograft models of lung cancer .

Neuroprotection

Another critical application of this compound is its neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- Alzheimer's Disease Models : Research has indicated that treatment with this compound reduces amyloid-beta-induced neurotoxicity in neuronal cell cultures .

- Parkinson's Disease : In animal models, the compound has been shown to improve motor functions and reduce dopaminergic neuron loss .

Biochemical Probes

The compound serves as a valuable biochemical probe for studying various cellular processes due to its ability to selectively inhibit specific kinases.

Applications in Research

Researchers utilize this compound to dissect signaling pathways involved in cell differentiation and growth. Its specificity allows for detailed studies on the roles of particular kinases in cellular responses.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of PDK1; modulation of apoptosis | Induces apoptosis in breast cancer; tumor regression in lung cancer models |

| Neuroprotection | Inhibition of kinases involved in neurodegeneration | Reduces neurotoxicity in Alzheimer's models; improves motor functions in Parkinson's models |

| Biochemical Probes | Selective kinase inhibition | Useful for studying signaling pathways in cell differentiation |

Mechanism of Action

The mechanism of action of 3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

3-amino-4-indolylmaleimide: A compound with similar structural features and biological activities.

Uniqueness

3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the indole and pyrrole rings, which confer distinct chemical reactivity and biological properties

Biological Activity

3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of both indole and pyrrole moieties. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula : C10H8N4O2

Molecular Weight : 220.20 g/mol

Structure : The compound features an indole ring fused with a pyrrole-2,5-dione structure, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to several biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Alteration of Cellular Signaling : By interacting with receptors and enzymes, it can influence various signaling cascades critical in cancer progression and other diseases.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown the ability to inhibit the growth of various cancer cell lines, including colon cancer cells (e.g., HCT-116) with GI50 values around .

| Compound | Cancer Cell Line | GI50 (M) |

|---|---|---|

| Example A | HCT-116 | |

| Example B | SW-620 |

Interaction with Growth Factor Receptors

Studies have demonstrated that the compound can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction suggests its potential as an inhibitor for these targets, which are often implicated in tumor growth and metastasis .

Study on Antiproliferative Activity

In a study exploring the antiproliferative effects of various pyrrole derivatives, compounds structurally related to this compound were synthesized and evaluated for their biological activity. The results indicated that slight modifications in side groups significantly impacted their effectiveness against cancer cell lines .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds for their targets. The analysis revealed that certain derivatives exhibited higher binding affinities for EGFR compared to others, suggesting a structure-activity relationship that could guide future drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving maleimide precursors and indole derivatives. Key steps include cyclization under anhydrous conditions and purification via column chromatography (ethyl acetate/hexane gradients) . Reaction optimization may involve temperature control (e.g., maintaining –20 °C for intermediates) and solvent selection (dichloromethane or xylene for reflux steps) . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly 1H and 13C NMR to verify indole and pyrrole ring integration . Infrared (IR) spectroscopy can confirm carbonyl (C=O) and amine (N–H) functional groups, with peaks at ~1665 cm⁻¹ (C=O) and ~3054 cm⁻¹ (aromatic C–H) . High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for molecular weight validation .

Q. What are the known biological targets or activities associated with this compound?

- Methodological Answer : Bisindolylmaleimide analogs, including this compound, are potent inhibitors of protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β) . Researchers should validate activity via kinase inhibition assays (e.g., IC50 determination using radioactive ATP incorporation) and cross-check with structural analogs like GF 109203X to resolve discrepancies in reported potency .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reaction mechanisms and electronic properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, such as cyclization energetics or charge distribution in the maleimide core . Tools like Gaussian or ORCA can predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity patterns. Pairing computational data with experimental NMR shifts (e.g., δ 7.5–8.7 ppm for aromatic protons) enhances mechanistic insights .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity artifacts. Researchers should:

- Replicate experiments under standardized conditions (e.g., 10 μM ATP, pH 7.4).

- Use high-purity batches (≥95% by HPLC) and confirm absence of byproducts like 3-bromo derivatives .

- Cross-reference with structurally validated analogs (e.g., Arcyriarubin A) to isolate structure-activity relationships .

Q. How can factorial design improve the optimization of multi-step syntheses for this compound?

- Methodological Answer : Full or fractional factorial designs (e.g., 2³ designs) systematically test variables like temperature, solvent polarity, and catalyst loading . For example, varying reaction time (25–30 hrs) and NaOH concentration (5%–10%) during workup can identify critical parameters for yield maximization . Response surface methodology (RSM) further refines optimal conditions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scaling requires careful control of exothermic steps (e.g., diazomethane additions) to prevent racemization . Continuous-flow reactors may enhance reproducibility by maintaining precise temperature gradients. Post-synthesis, recrystallization from 2-propanol or methanol ensures stereochemical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.